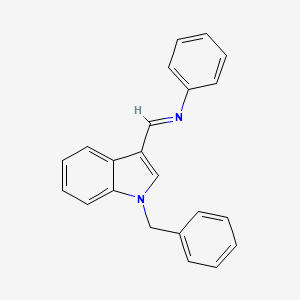
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom of the indole ring, and a methylene bridge connecting the indole to an aniline moiety. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzyl-1H-indol-3-yl)methylene)aniline typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with aniline. This reaction can be catalyzed by acids or bases and often requires refluxing in a suitable solvent such as ethanol or toluene. The reaction conditions may vary, but common methods include the use of p-toluenesulfonic acid in toluene or other acidic catalysts .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学研究应用
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
作用机制
The mechanism of action of N-((1-Benzyl-1H-indol-3-yl)methylene)aniline involves its interaction with specific molecular targets. For example, it can act as a competitive antagonist for nicotinic acetylcholine receptors, inhibiting their activity by binding to the receptor sites. This interaction can modulate various cellular pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 1-Benzyl-1H-indole-3-carbaldehyde
- N-Benzyl-1H-indole-3-carboxamide
- 1-Benzyl-1H-indole-3-acetic acid
Uniqueness
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its methylene bridge and aniline moiety provide distinct chemical properties that differentiate it from other indole derivatives .
属性
CAS 编号 |
70772-79-1 |
|---|---|
分子式 |
C22H18N2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
1-(1-benzylindol-3-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C22H18N2/c1-3-9-18(10-4-1)16-24-17-19(21-13-7-8-14-22(21)24)15-23-20-11-5-2-6-12-20/h1-15,17H,16H2 |
InChI 键 |
NNSPGVOLAJAGOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


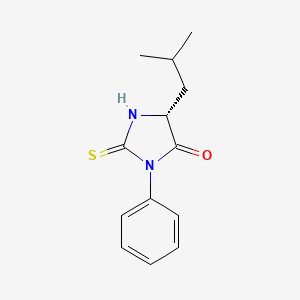
![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)

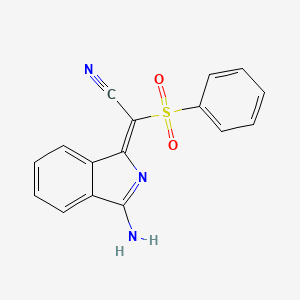
![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
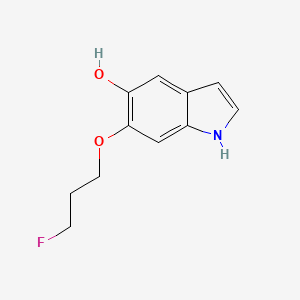
![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)
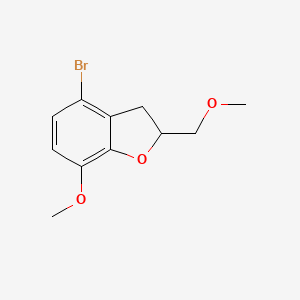

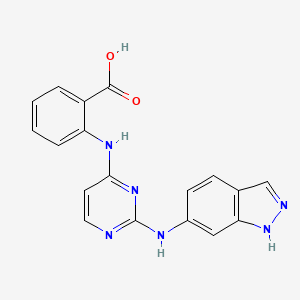
![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)
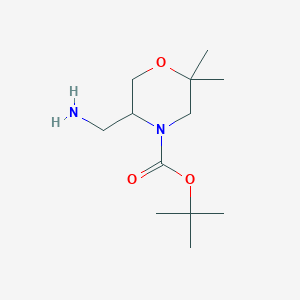
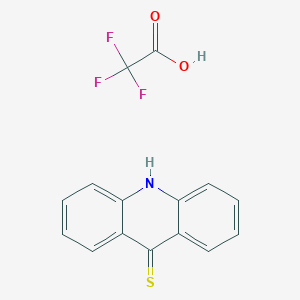
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-](/img/structure/B12937022.png)
